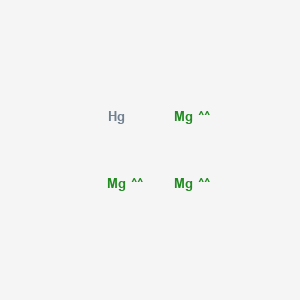
Magnesium--mercury (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium–mercury (3/1) is a compound formed by the combination of magnesium and mercury in a 3:1 molar ratio
準備方法
Synthetic Routes and Reaction Conditions
Magnesium–mercury (3/1) can be synthesized through the direct reaction of magnesium and mercury. The reaction typically involves heating magnesium and mercury together in a controlled environment to form the desired compound. The reaction conditions, such as temperature and pressure, need to be carefully controlled to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of magnesium–mercury (3/1) involves similar methods to those used in laboratory synthesis but on a larger scale. The process requires precise control of reaction conditions to ensure the purity and consistency of the final product. Industrial methods may also involve additional purification steps to remove any impurities that may be present.
化学反応の分析
Types of Reactions
Magnesium–mercury (3/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and mercury oxide.
Reduction: It can be reduced under certain conditions to yield elemental magnesium and mercury.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Common reagents used in reactions with magnesium–mercury (3/1) include oxidizing agents such as oxygen and reducing agents like hydrogen. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving magnesium–mercury (3/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield magnesium oxide and mercury oxide, while reduction reactions may produce elemental magnesium and mercury.
科学的研究の応用
Magnesium–mercury (3/1) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Research is being conducted to explore the potential biological effects and applications of magnesium–mercury (3/1), including its use in studying cellular processes and interactions.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of certain medical conditions.
Industry: Magnesium–mercury (3/1) is used in various industrial processes, including the production of other compounds and materials.
作用機序
The mechanism of action of magnesium–mercury (3/1) involves its interaction with molecular targets and pathways within a given system. The compound can affect various biochemical processes, including enzyme activity and cellular signaling pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to magnesium–mercury (3/1) include other magnesium-mercury alloys and compounds, such as magnesium–mercury (2/1) and magnesium–mercury (1/1). These compounds share some properties with magnesium–mercury (3/1) but differ in their specific ratios and resulting characteristics.
Uniqueness
Magnesium–mercury (3/1) is unique due to its specific molar ratio, which imparts distinct properties and potential applications. The compound’s unique characteristics make it suitable for specific research and industrial applications that may not be achievable with other magnesium-mercury compounds.
特性
CAS番号 |
12055-31-1 |
|---|---|
分子式 |
HgMg3 |
分子量 |
273.51 g/mol |
InChI |
InChI=1S/Hg.3Mg |
InChIキー |
WMKFZTQOTZUZJB-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Mg].[Mg].[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




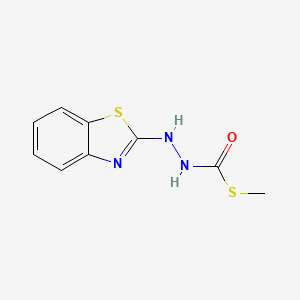

![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)
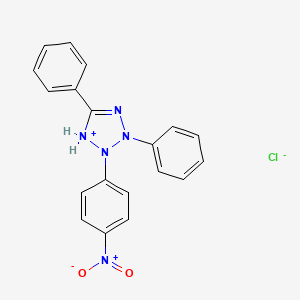
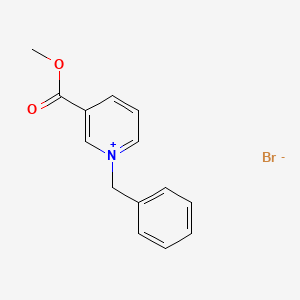
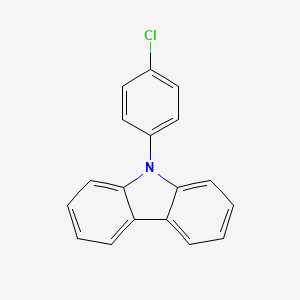

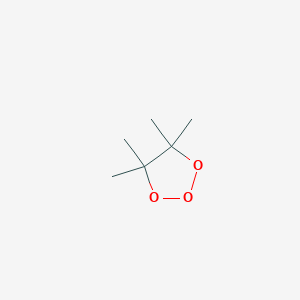
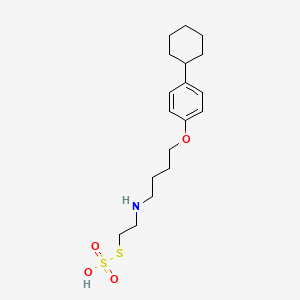
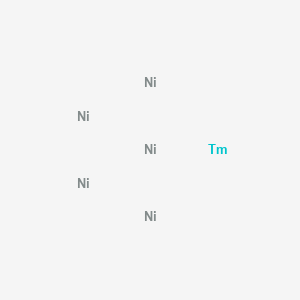

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)
